molecular formula C10H11F2N B13537342 1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine

1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine

Cat. No.: B13537342
M. Wt: 183.20 g/mol
InChI Key: PBIIKRKRJXVFNX-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 2,3-difluorophenylmethyl group

Preparation Methods

The synthesis of 1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(2,3-difluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)6-10(13)4-5-10/h1-3H,4-6,13H2

InChI Key

PBIIKRKRJXVFNX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C(=CC=C2)F)F)N

Origin of Product

United States

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